molecular formula C16H13BrN2O2 B13688516 5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde

5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde

Cat. No.: B13688516
M. Wt: 345.19 g/mol
InChI Key: YJFGSSWNMGQKAU-UHFFFAOYSA-N
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Description

5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 6th position of the naphthyl ring, and an aldehyde group at the 2nd position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of the 6-ethoxy-2-naphthyl intermediate through the ethylation of 2-naphthol.

    Bromination: The intermediate is then brominated at the 5th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Imidazole Ring Formation: The brominated naphthyl intermediate undergoes cyclization with glyoxal and ammonia to form the imidazole ring.

    Aldehyde Introduction: Finally, the aldehyde group is introduced at the 2nd position of the imidazole ring through formylation using Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products:

    Oxidation: 5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and ethoxy groups may enhance binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

    4-(6-Methoxynaphthalen-2-yl)imidazole: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Bromo-4-(6-methoxy-2-naphthyl)imidazole-2-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, ethoxy, and aldehyde groups provides a distinct profile for interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

5-bromo-4-(6-ethoxynaphthalen-2-yl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-13-6-5-10-7-12(4-3-11(10)8-13)15-16(17)19-14(9-20)18-15/h3-9H,2H2,1H3,(H,18,19)

InChI Key

YJFGSSWNMGQKAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C=O)Br

Origin of Product

United States

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